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Compound of Interest

Compound Name: 2,3,5-Trichloroisonicotinamide
CAS No.: 70593-53-2
Cat. No.: B1532560
Get Quote
. J

Target Class: NAD*-Dependent Deacetylases (Sirtuins) & ADP-Ribosyltransferases Compound
CAS: 70593-53-2 Molecular Weight: ~225.46 g/mol [1]

Introduction & Mechanism of Action
Chemical Context

2,3,5-Trichloroisonicotinamide is a structural analog of Nicotinamide (NAM). In NAD*-
dependent enzymology, NAM is not just a reaction product but a potent non-competitive
inhibitor that can reverse the reaction intermediate. The introduction of chlorine atoms at the 2,
3, and 5 positions of the pyridine ring creates a steric and electronic variant that:

 Increases Lipophilicity: Enhances membrane permeability compared to NAM.

o Alters pKa: The electron-withdrawing chlorines reduce the basicity of the pyridine nitrogen,
potentially affecting its coordination within the enzyme active site.

» Modulates Binding Affinity: It probes the "C-pocket" or nicotinamide-binding subsite of
Sirtuins (SIRT1-7).
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Mechanism of Inhibition

The primary mechanism for isonicotinamide derivatives against Sirtuins is Base Exchange
Inhibition.

o Reaction: Enzyme + Acetylated Peptide + NAD* = Deacetylated Peptide + O-Acetyl-ADP-
Ribose + Nicotinamide.

e Inhibition: 2,3,5-Trichloroisonicotinamide competes with the released Nicotinamide to re-
bind to the enzyme-ADP-ribose intermediate. This forces the reaction backward
(regeneration of NAD"), effectively inhibiting deacetylation.

» Kinetic Signature: This typically manifests as Mixed-type non-competitive inhibition with
respect to NAD* and the acetylated substrate.

Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing the inhibition kinetics, from
stock preparation to Ki determination.
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Compound: 2,3,5-Trichloroisonicotinamide
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Caption: Step-by-step workflow for characterizing 2,3,5-Trichloroisonicotinamide inhibition
kinetics.
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Detailed Protocol: Sirtuin Inhibition Assay

This protocol uses a Fluorogenic Substrate Assay (e.g., p53-AMC or equivalent acetylated
peptide-AMC). The release of the fluorophore (AMC) is proportional to deacetylase activity.

Reagents & Equipment

e Enzyme: Recombinant Human SIRT1 (or SIRT2/3).

Substrate: Fluorogenic peptide (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC).

Cofactor: NAD™ (prepare fresh, unstable in solution).

Inhibitor: 2,3,5-Trichloroisonicotinamide (Solid).

Buffer: 50 mM Tris-HCI (pH 8.0), 137 mM NaCl, 2.7 mM KCI, 1 mM MgClz, 1 mg/mL BSA.

Detection: Fluorescence Plate Reader (Ex: 360 nm / Em: 460 nm).

Stock Preparation (Critical Step)

Due to the three chlorine atoms, this compound has low aqueous solubility.

Weigh ~5 mg of 2,3,5-Trichloroisonicotinamide.

Dissolve in 100% DMSO to create a 50 mM or 100 mM Master Stock.

Vortex vigorously for 2 minutes. Sonicate if necessary to ensure complete dissolution.

Note: Keep final DMSO concentration in the assay <1% (v/v) to avoid enzyme denaturation.

Protocol Steps
Phase 1: IC50 Determination (Range Finding)

o Prepare Dilution Plate: Create a 10-point serial dilution (1:3) of the inhibitor in Assay Buffer
(with constant 1% DMSO). Range: 0.1 uM to 1000 uM.

e Enzyme Mix: Dilute SIRT1 enzyme to 2x final concentration (e.g., 10 ng/uL) in buffer.
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e Substrate Mix: Prepare 2x mix of Peptide (50 pM) and NAD* (500 puM).

» Reaction:
o Add 25 puL Inhibitor (or DMSO control) to wells.
o Add 25 pL Enzyme Mix. Incubate 10 min at 25°C (Pre-incubation allows inhibitor binding).
o Add 50 pL Substrate Mix to start reaction.

e Read: Measure Kinetic Fluorescence every 2 min for 60 min.

o Calculate: Plot Initial Velocity (RFU/min) vs. Log[Inhibitor]. Fit to Sigmoidal Dose-Response
equation to find IC50.

Phase 2: Mode of Inhibition (Mechanism)

To determine how it inhibits (Competitive vs. Non-competitive), you must vary the substrate

concentration.
Experiment [Inhibitor] (Fixed) [NAD*] (Variable) Peptide (Fixed)
0, 25, 50, 100, 250, Saturating (e.g., 100
Curve A 0 uM (DMSO)
500, 1000 pM M)
0, 25, 50, 100, 250, )
Curve B 0.5 x IC50 Saturating
500, 1000 pM
0, 25, 50, 100, 250, ,
Curve C 1.0 x IC50 Saturating
500, 1000 pM
0, 25, 50, 100, 250, )
Curve D 2.0 x1C50 Saturating

500, 1000 pM

Repeat the matrix varying Peptide concentration while keeping NAD* saturating if Peptide
competition is suspected.

Data Analysis & Interpretation
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Lineweaver-Burk Plot Analysis

Plot 1/V (y-axis) vs. 1/[NAD*] (x-axis) for each Inhibitor concentration.

o Competitive Inhibition (Base Exchange): Lines intersect at the Y-axis (Vmax is unchanged,
Km increases). This suggests the inhibitor binds to the active site, competing with
Nicotinamide exchange.

o Non-Competitive Inhibition: Lines intersect at the X-axis (Km is unchanged, Vmax
decreases).

o Mixed Inhibition: Lines intersect in the second quadrant (Both Km and Vmax change). This is
common for chlorinated nicotinamides due to allosteric effects or altering the reaction

equilibrium.

Ki Calculation

Use the Cheng-Prusoff Equation adapted for the specific mechanism determined above. For

Competitive Inhibition:

For Non-Competitive:

Expected Results Table (Template)

Control .
Parameter Low [I] High [I] Trend
(DMSO)

Decreases (if
Vmax (RFU/min)  100% ~80% ~40% Mixed/Non-
comp)

Increases (if
Km (NAD*, uM) ~50 uM ~75 UM ~150 uM Competitive/Mixe
d)

Check for

R2 (Fit) >0.98 >0.98 >0.98 ) )
linearity

Troubleshooting & Critical Considerations
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e Solubility Crash: The trichloro-group makes the compound hydrophobic. If you see
precipitation in the assay buffer (cloudiness), reduce the stock concentration or increase
DMSO to 2% (validate enzyme tolerance first).

 Inner Filter Effect: Chlorinated pyridines can absorb UV light. If using a UV-based assay
(e.g., NADH depletion at 340 nm), run a "No Enzyme" control with inhibitor to subtract
background absorbance. Fluorescence assays (AMC release) are preferred to avoid this
artifact.

e Order of Addition: Always pre-incubate the enzyme with the inhibitor before adding NAD*.
This allows the inhibitor to access the "C-pocket" before the catalytic cycle begins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1532560/docs#application-note-kinetic-
characterization-of-2-3-5-trichloroisonicotinamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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